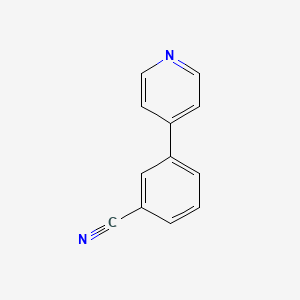

3-(Pyridin-4-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Pyridin-4-yl)benzonitrile is a chemical compound that features a pyridine ring attached to a benzonitrile moiety. This structure serves as a versatile building block in the synthesis of various heterocyclic compounds and coordination polymers with potential applications in materials science, catalysis, and pharmaceuticals. The pyridine and benzonitrile components are known for their ability to coordinate with metal ions and to participate in various chemical reactions, which makes derivatives of this compound interesting for research in multiple fields.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the formation of complex structures with metal ions. For instance, metal-organic frameworks (MOFs) have been synthesized using ligands derived from this compound, such as 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, which forms various metal(II) complexes through hydrothermal synthesis . Additionally, novel pyridine-containing aromatic dianhydride monomers have been synthesized from precursors like 4-nitrophthalonitrile, which is structurally related to this compound, and used to prepare polyimides with good thermal stability and mechanical properties .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of pyridine and benzonitrile groups, which can influence the geometry and electronic properties of the resulting compounds. For example, the synthesis of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles has revealed that these compounds possess slightly non-planar unsymmetrical bent structures with nonconventional H-bond interactions, which are crucial for their liquid crystalline behavior . Similarly, metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile exhibit a one-dimensional chain structure with strong H-bonds and π–π stacking interactions, contributing to their supramolecular architecture .

Chemical Reactions Analysis

Compounds containing the this compound moiety can participate in various chemical reactions, leading to the formation of heterocyclic compounds and coordination polymers. For instance, the reaction of 1-aryl-3-(2-hydroxyphenyl)-2-propen-1-ones with malononitrile in the presence of alcoholic KOH leads to the formation of 5H- benzopyrano[3,4-c]pyridin-5-ones, demonstrating the reactivity of the pyridine and benzonitrile groups in cyclization reactions . Additionally, the coordination of this compound derivatives to metal ions can result in the formation of coordination polymers with interesting magnetic and fluorescent properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of their substituents. For example, the luminescent properties of certain derivatives make them suitable for applications as blue-emitting materials, with absorption and emission bands in specific ranges . The electrochemical properties of these compounds, such as band gaps and energy levels, are also of interest for their potential use in electronic devices . Furthermore, the coordination of these derivatives to metal ions can lead to materials with unique properties, such as fluorescent emission and magnetic behavior, which are relevant for applications in sensing and information storage .

Scientific Research Applications

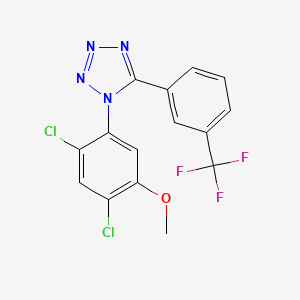

Antagonistic Properties in Neuroreceptor Research

Studies have identified compounds structurally related to 3-(Pyridin-4-yl)benzonitrile, such as 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, as potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. These compounds exhibit significant brain penetration and cross-species oral bioavailability, indicating potential applications in neurological research and drug development (Huang et al., 2004).

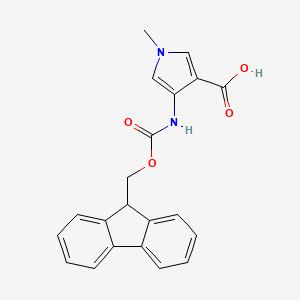

Ligand Development in Metal Complex Synthesis

The compound 3-(2-pyridyl)pyrazole, a derivative of this compound, has been utilized to develop platinum group metal complexes. These complexes, characterized by various spectral and structural studies, demonstrate that the nitrile group remains as a free pendant and does not partake in complexation. This aspect offers insights into the design of metal complexes for various industrial and research applications (Sairem et al., 2012).

Neuroimaging Agent Development

Analogues of this compound, such as 3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile, have been identified as potential candidates for positron emission tomography (PET) imaging agents targeting metabotropic glutamate receptor subtype 5 (mGluR5). These compounds exhibit high binding affinity and moderate lipophilicity, making them suitable for neuroimaging purposes (Shimoda et al., 2016).

Application in Electrochemical Studies

Metal(II) complexes based on derivatives of this compound have been synthesized and shown to act as electrocatalysts for the hydrogen evolution reaction (HER) from water. The Co and Ni complexes derived from this compound demonstrate significant electrocatalytic activity, highlighting potential applications in energy conversion and storage (Gao et al., 2014).

Optical Properties and Molecular Packing

Compounds like Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, synthesized from this compound, have been studied for their molecular structures, packing properties, and optical properties. Such research is crucial for understanding the material's potential applications in optoelectronics and photonics (Percino et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

3-(Pyridin-4-yl)benzonitrile is a compound that has been studied for its potential antiviral properties Related compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have shown various types of biological activity, including antifungal, sedative-hypnotic, anti-inflammatory, anti-proliferative, and enzyme inhibitory effects .

Mode of Action

For instance, related compounds have been found to inhibit the activity of certain enzymes .

Biochemical Pathways

Related compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Related compounds have been found to exhibit a range of biological activities, including antiviral, antifungal, sedative-hypnotic, anti-inflammatory, and anti-proliferative effects .

properties

IUPAC Name |

3-pyridin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSJPFDYGHOODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)

![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)

![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)

![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)